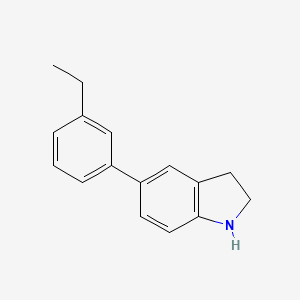

5-(3-Ethylphenyl)-2,3-dihydro-1H-indole

Description

Properties

IUPAC Name |

5-(3-ethylphenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-12-4-3-5-13(10-12)14-6-7-16-15(11-14)8-9-17-16/h3-7,10-11,17H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWWCNWNKQHIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC3=C(C=C2)NCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Fischer indole synthesis remains the most widely used method for constructing the dihydroindole core. This acid-catalyzed cyclization involves the reaction of 3-ethylphenylhydrazine with 2,3-dihydrofuran derivatives.

Protocol (Adapted from):

-

Reactants :

-

3-Ethylphenylhydrazine hydrochloride (1.0 equiv)

-

2,3-Dihydrofuran (1.1 equiv)

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF)/water (2:3 v/v)

-

Catalyst: Montmorillonite K10 (heterogeneous Brønsted acid)

-

-

Conditions :

-

Temperature: 75–80°C

-

Time: 2–4 hours

-

Workup: Phase separation, solvent removal, and crystallization

-

-

Yield : 25–40% (isolated as a wax-like solid)

Key Observations:

-

Solvent Selection : 2-MeTHF outperforms DMAC (dimethylacetamide) due to lower toxicity and easier removal.

-

Heterogeneous Catalysis : Montmorillonite K10 minimizes side reactions (e.g., over-alkylation) compared to H₂SO₄.

-

Purity Challenges : Residual solvents and byproducts (e.g., oligomers) complicate crystallization, necessitating chromatography for high-purity batches.

Reductive Cyclization of Nitro Precursors

Methodology

Nitro-substituted intermediates are reduced to form the dihydroindole ring. This approach avoids acidic conditions, making it suitable for acid-sensitive substrates.

Protocol (Adapted from):

-

Reactants :

-

5-Nitro-3-(3-ethylphenyl)indole (1.0 equiv)

-

Reducing Agent: LiAlH₄ or H₂/Pd-C

-

-

Conditions :

-

Solvent: Tetrahydrofuran (LiAlH₄) or ethanol (H₂/Pd-C)

-

Temperature: 60–80°C (H₂) or reflux (LiAlH₄)

-

Time: 6–12 hours

-

-

Yield : 50–65%

Key Observations:

-

Chemoselectivity : LiAlH₄ preferentially reduces the nitro group without hydrogenating the indole ring.

-

Scalability : H₂/Pd-C systems are more amenable to large-scale production but require careful control to avoid over-reduction.

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids are coupled with halogenated dihydroindoles to introduce the 3-ethylphenyl group.

Protocol (Adapted from):

-

Reactants :

-

5-Bromo-2,3-dihydro-1H-indole (1.0 equiv)

-

3-Ethylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

-

Conditions :

-

Solvent: Toluene/water (3:1)

-

Temperature: 90°C

-

Time: 12–24 hours

-

-

Yield : 60–75%

Key Observations:

-

Catalyst Efficiency : Pd(PPh₃)₄ provides higher yields than Pd(OAc)₂ due to improved stability.

-

Side Reactions : Homocoupling of boronic acid is minimized by degassing the reaction mixture.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Fischer Cyclization | 25–40 | 80–90 | Moderate | High |

| Reductive Cyclization | 50–65 | 85–95 | High | Moderate |

| Suzuki Coupling | 60–75 | 90–98 | High | Low |

Notes :

-

Fischer Cyclization : Preferred for simplicity but limited by moderate yields.

-

Reductive Cyclization : Balances yield and purity but requires expensive reagents.

-

Suzuki Coupling : Optimal for high-purity batches but involves costly palladium catalysts.

Advanced Functionalization Strategies

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethylphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: This reaction can convert the indole to an oxindole or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroindoles or tetrahydroindoles.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Dihydroindole or tetrahydroindole derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-(3-Ethylphenyl)-2,3-dihydro-1H-indole and its derivatives have been studied for their pharmacological properties. Indole derivatives are known to exhibit a wide range of biological activities including:

- Anticancer Activity : Several studies have reported that indole derivatives possess potent anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Indoles have been identified as promising candidates for antimicrobial agents. The structural features of this compound may enhance its interaction with microbial targets, leading to improved efficacy against resistant strains .

- Neuroprotective Effects : Recent research highlights the neuroprotective potential of indole derivatives, suggesting that they may be beneficial in treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems could be crucial in developing therapies for conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies that are essential for drug development:

- Friedel-Crafts Reactions : This method has been employed to create polycyclic indole derivatives that share structural similarities with this compound. The one-pot synthesis approach allows for efficient production with moderate yields .

- Palladium-Catalyzed Reactions : Recent advancements in palladium-catalyzed cross-coupling reactions have facilitated the synthesis of diverse indole derivatives. These methods offer high selectivity and yield, making them suitable for pharmaceutical applications .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various indole derivatives, compounds structurally related to this compound demonstrated significant cytotoxicity against melanoma and breast cancer cell lines. The mechanisms involved were linked to the induction of apoptosis and inhibition of tumor growth in xenograft models .

Case Study 2: Antimicrobial Efficacy

A series of indole-based compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable activity against resistant strains, suggesting their potential as lead compounds in antibiotic development .

Data Table: Summary of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | Effective against melanoma and breast cancer |

| Antimicrobial Properties | Exhibits activity against resistant bacterial strains | Potential lead compound for new antibiotics |

| Neuroprotective Effects | Modulates neurotransmitter systems | Promising for neurodegenerative disease treatment |

Mechanism of Action

The mechanism of action of 5-(3-Ethylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, influencing biological pathways. The exact mechanism can vary depending on the specific application and target. For example, in anticancer research, indole derivatives may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The substituent at the 5-position significantly impacts molecular properties. A comparative analysis is provided below:

Table 1: Substituent Effects and Molecular Weights

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, triazole) may stabilize the indoline core via resonance or inductive effects, whereas ethylphenyl acts primarily as a steric modifier .

Key Observations :

- The target compound’s synthesis may face challenges similar to triazole derivatives (lower yields) due to the need for cross-coupling or multi-step reactions.

- Selenium-containing derivatives (e.g., 3ga) exhibit high yields, suggesting robust synthetic protocols for selanyl incorporation .

Structural and Spectroscopic Features

- Crystal Packing : Derivatives like 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole () show orthogonal phenyl rings and intramolecular hydrogen bonds, which stabilize the crystal lattice. The 3-ethylphenyl group in the target compound may induce similar steric-driven packing motifs .

- NMR Signatures :

- 1H NMR : Ethyl groups (CH₂ and CH₃) resonate at δ 1.2–1.4 (triplet) and δ 2.5–2.7 (quartet), respectively. Aromatic protons in the phenyl ring appear at δ 6.8–7.5.

- 13C NMR : Ethyl carbons at δ 10–30; aromatic carbons at δ 120–135 .

- Comparatively, 5-fluoroindoline shows a fluorine-induced upfield shift in adjacent protons (δ ~6.5–7.0) .

Biological Activity

5-(3-Ethylphenyl)-2,3-dihydro-1H-indole, a compound with the molecular formula , has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound features an indole core with an ethylphenyl substituent. This configuration may contribute to its unique biological activities. The compound is classified under indoles, which are known for their significant pharmacological properties.

Anticancer Properties

Recent studies have indicated that indole derivatives, including this compound, exhibit promising anticancer activities. Research shows that compounds with indole structures can induce apoptosis in cancer cells through various mechanisms, including DNA alkylation and inhibition of specific enzymes involved in cell proliferation .

Table 1: Summary of Anticancer Activity of Indole Derivatives

| Compound | Mechanism of Action | Reference |

|---|---|---|

| This compound | Induces apoptosis via DNA interaction | |

| Apaziquone (indolequinone) | Alkylates DNA in hypoxic conditions | |

| Isatin-indole | 74.20% inhibition at 30 μM |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Indoles are recognized for their ability to inhibit bacterial growth and exhibit antifungal activity. For instance, derivatives of indoles have shown effectiveness against various pathogens such as Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| This compound | Not specified | |

| Other quinazolinone derivatives | MIC values ranging from 7.80 to 62.50 µg/mL |

The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate the activity of specific enzymes and receptors involved in disease pathways. For example, it could inhibit enzymes that play roles in cancer cell survival or bacterial metabolism .

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of indole derivatives, including this compound. One study highlighted the synthesis of various indole analogs and their biological evaluation against cancer cell lines and bacterial strains .

In another investigation, the compound was tested for its ability to inhibit bacterial growth, demonstrating moderate activity against certain strains while remaining inactive against others like E. coli .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Ethylphenyl)-2,3-dihydro-1H-indole, and how is the product purified?

- Methodology : A typical synthesis involves Cu-catalyzed azide-alkyne cycloaddition (click chemistry) or iodine-catalyzed electrophilic substitution. For example, CuI in PEG-400/DMF mixtures facilitates coupling reactions, yielding intermediates that undergo cyclization. Purification is achieved via column chromatography using gradients like 70:30 ethyl acetate/hexane, with TLC monitoring to confirm purity .

Q. Which spectroscopic methods are essential for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign proton and carbon environments, confirming substituent positions (e.g., ethylphenyl group integration).

- HRMS : Validates molecular ion mass and isotopic patterns.

- 19F NMR (if fluorinated analogs are synthesized): Confirms fluorine incorporation .

- X-ray diffraction : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. How can researchers optimize reaction conditions for synthesizing indole derivatives like this compound?

- Methodology :

- Catalyst screening : Iodine (10 mol% in MeCN at 40°C) improves electrophilic substitution yields (98%) compared to FeCl₃ or AlCl₃ .

- Solvent selection : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates.

- Temperature gradients : Higher temperatures (40–80°C) reduce reaction times but may increase side products .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data when characterizing novel indole derivatives?

- Methodology :

- Cross-validation : Compare NMR/HRMS with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).

- Alternative techniques : Use X-ray crystallography to resolve ambiguous NOE correlations or coupling constants.

- Isotopic labeling : Track reaction pathways to identify unexpected byproducts .

Q. What role does computational chemistry play in designing synthesis pathways for complex indole derivatives?

- Methodology :

- Reaction path search : Quantum chemical calculations predict transition states and intermediates, narrowing optimal conditions (e.g., ICReDD’s workflow).

- Machine learning : Train models on reaction databases to prioritize reagent combinations.

- Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational models for iterative refinement .

Q. What statistical experimental design methods are effective in optimizing multi-variable reactions for indole-based compounds?

- Methodology :

- Factorial design : Systematically vary parameters (e.g., catalyst loading, temperature, solvent ratio) to identify interactions affecting yield. For example, a 2³ factorial design reduces the number of experiments while capturing nonlinear effects .

- Response surface methodology (RSM) : Model yield as a function of variables to locate maxima.

- Taguchi methods : Prioritize robustness by testing under "noisy" conditions (e.g., impure reagents) .

Q. How can researchers analyze the stability and degradation pathways of this compound under varying storage conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to heat, light, or humidity and monitor degradation via HPLC-MS.

- Kinetic modeling : Derive Arrhenius equations to predict shelf life.

- Protective additives : Test antioxidants or inert atmospheres to mitigate oxidation .

Data Contradiction Analysis

- Case Study : Conflicting NMR signals for ethylphenyl substituents may arise from rotameric equilibria. Solutions include:

- Low-temperature NMR : Slow conformational exchange to resolve split peaks.

- Dynamic NMR simulations : Fit line shapes to estimate rotational barriers.

- Alternative solvents : Use deuterated DMSO to stabilize specific conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.